molecular formula C15H30O3Si B13246782 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal

3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal

Cat. No.: B13246782
M. Wt: 286.48 g/mol
InChI Key: VNGMSKGCJSSWLB-UHFFFAOYSA-N
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Description

3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group and an oxan-4-yl (tetrahydropyranyl) moiety. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The oxan-4-yl group can be introduced through a series of reactions involving the formation of a tetrahydropyranyl ether.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar protecting group strategies. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of the tert-butyldimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal is used in several scientific research applications:

    Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.

    Biology: In the synthesis of complex biomolecules and natural products.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal involves the selective protection and deprotection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing reactions at the protected site. This allows for selective functionalization of other parts of the molecule. The oxan-4-yl group can be used to introduce additional functionality through further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(tert-Butyldimethylsilyl)oxy]propionaldehyde
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • 4-[(tert-Butyldimethylsilyloxy)methyl]aniline

Uniqueness

3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal is unique due to the combination of the tert-butyldimethylsilyl protecting group and the oxan-4-yl moiety. This dual functionality allows for versatile applications in organic synthesis, providing both stability and reactivity.

Properties

Molecular Formula

C15H30O3Si

Molecular Weight

286.48 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-(oxan-4-yl)butanal

InChI

InChI=1S/C15H30O3Si/c1-14(2,3)19(5,6)18-15(4,9-10-16)13-7-11-17-12-8-13/h10,13H,7-9,11-12H2,1-6H3

InChI Key

VNGMSKGCJSSWLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C)(CC=O)C1CCOCC1

Origin of Product

United States

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